molecular formula C10H8N2 B3028854 3-Methyl-1H-indole-5-carbonitrile CAS No. 3613-06-7

3-Methyl-1H-indole-5-carbonitrile

Cat. No. B3028854
Key on ui cas rn: 3613-06-7
M. Wt: 156.18
InChI Key: LENPHOSQASNAFC-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

Raney Nickel (wet, 1.0 g) was added to a stirred solution of 192 (220.0 mg, 1.41 mmol) in 2.0 M ammonia in MeOH (10 mL). The reaction mixture was hydrogenated under an H2 balloon at 1 atmospheric pressure at RT for 3 d. The reaction mixture was filtered through a pad of Celite® and the pad was rinsed well with MeOH and water. Volatile solvent from the filtrate was removed in vacuo. The aqueous phase from filtrate was thrice extracted with EtOAc. The combined organic extracts were dried (Na2SO4), filtered and concentrated in vacuo. Crystallization from DCM/heptane afforded 219.1 mg (97%) of (3-methyl-1H-indol-5-yl)methanamine (194) as a white solid: 1H NMR (400 MHz, CDCl3): δ 7.87 (br s, 1H), 7.49 (s, 1H), 7.29 (d, J=8.3 Hz, 1H), 7.12 (d, J=8.3 Hz, 1H), 6.95 (s, 1H), 3.95 (s, 2H), 2.31 (s, 3H), 1.59 (br s, 2H).
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]#[N:12])[CH:9]=2)[NH:4][CH:3]=1>[Ni].N.CO>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][NH2:12])[CH:9]=2)[NH:4][CH:3]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
CC1=CNC2=CC=C(C=C12)C#N
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
for 3 d
Duration
3 d
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
the pad was rinsed well with MeOH and water
CUSTOM
Type
CUSTOM
Details
Volatile solvent from the filtrate was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization from DCM/heptane

Outcomes

Product
Name
Type
product
Smiles
CC1=CNC2=CC=C(C=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 219.1 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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